Iprobenfos

描述

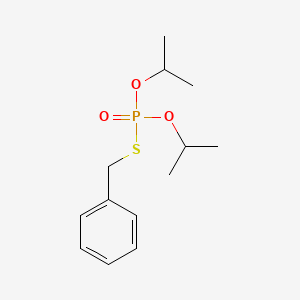

Iprobenfos, also known as S-benzyl O,O-di(propan-2-yl) phosphorothioate, is a systemic fungicide and synergist primarily used to control fungal diseases in rice. It was introduced in 1967 and is known for its curative and protective properties. The compound is absorbed through the roots and translocated within the plant, inhibiting phospholipid biosynthesis .

准备方法

Synthetic Routes and Reaction Conditions: Iprobenfos is synthesized through the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with benzyl chloride. The reaction conditions typically involve an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets regulatory standards .

化学反应分析

Types of Reactions: Iprobenfos undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid derivatives and benzyl alcohol.

Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Hydrolysis: Phosphoric acid derivatives and benzyl alcohol.

Substitution: Various substituted phosphorothioates.

科学研究应用

Chemical Properties and Mechanism of Action

Iprobenfos is classified as an organic thiophosphate, specifically the S-benzyl O,O-diisopropyl ester of phosphorothioic acid. Its chemical formula is . The compound functions by inhibiting the growth of fungi through interference with their metabolic processes, thereby preventing the spread of diseases in crops.

Agricultural Applications

-

Fungal Disease Control

- This compound is predominantly applied in rice farming to combat several fungal pathogens. Its effectiveness against:

- Synergistic Effects

Environmental Impact and Safety

This compound has been evaluated for its environmental safety profile. Studies have indicated that while it is effective against target pathogens, it may pose risks to non-target organisms if not applied judiciously. Regulatory assessments have focused on its cumulative risk concerning human health and biodiversity .

Efficacy in Rice Cultivation

A comprehensive study conducted in various rice-growing regions demonstrated that fields treated with this compound exhibited a marked reduction in fungal infections compared to untreated controls. The findings highlighted a significant improvement in both yield and quality of rice grains .

Resistance Management

Research from Korea University explored the potential of this compound to delay resistance development in pests such as Culex pipiens pallens. The study found that while it does not completely prevent resistance, it significantly prolongs the effectiveness of other insecticides when used in rotation with them .

Data Tables

| Application Area | Target Pathogen | Efficacy Level | Notes |

|---|---|---|---|

| Rice Cultivation | Rice Leaf and Ear Blast | High | Effective at preventing yield loss |

| Rice Cultivation | Stem Rot | Moderate | Requires multiple applications for best results |

| Rice Cultivation | Rice Sheath Blight | High | Synergistic effects with other fungicides |

作用机制

Iprobenfos exerts its effects by inhibiting phosphatidylcholine biosynthesis through the inhibition of methyltransferase. This disruption in phospholipid biosynthesis affects the membrane structure of fungal cells, leading to their death. Additionally, this compound acts as an acetylcholinesterase inhibitor, which can have neurotoxic effects .

相似化合物的比较

Edifenphos: Another organophosphate fungicide with similar applications in agriculture.

Profenofos: An organophosphate insecticide with a similar mechanism of action as an acetylcholinesterase inhibitor.

Uniqueness of Iprobenfos: this compound is unique in its dual role as a fungicide and synergist, providing both curative and protective properties. Its ability to be absorbed through roots and translocated within the plant sets it apart from other fungicides that may only provide surface protection .

生物活性

Iprobenfos is a systemic fungicide primarily used in agriculture, particularly for controlling fungal diseases in rice. Its biological activity encompasses a range of effects on various organisms and biochemical pathways, which can be critical for understanding its environmental impact and potential risks to human health.

This compound functions primarily as a fungicide by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cellular integrity and function, leading to the death of the fungal cells. The compound has been shown to be effective against several fungal pathogens, including those causing rice leaf and ear blast, stem rot, and sheath blight .

Ecotoxicological Profile

The ecotoxicological effects of this compound have been investigated through various studies that assess its impact on non-target organisms. Some key findings include:

- Aquatic Toxicity : this compound has shown significant toxicity to aquatic organisms, particularly fish and invertebrates. A study on medaka fish (Oryzias latipes) revealed alterations in gene expression profiles upon exposure to this compound, indicating potential endocrine-disrupting effects .

- Inhibition of Enzymatic Activity : Research has indicated that this compound inhibits certain enzymatic activities in non-target species, which can lead to broader ecological consequences. For example, it was found to inhibit alpha-naphthyl acetate esterase activity in some insect species .

1. Gene Expression in Medaka Fish

A study focused on medaka fish exposed to this compound highlighted significant changes in gene expression related to stress response and metabolic pathways. The findings suggest that exposure to this compound can lead to physiological stress and potential long-term ecological impacts .

2. Endocrine Disruption Potential

Research has indicated that this compound may act as an endocrine disruptor through its interaction with nuclear receptors involved in hormone regulation. This was evidenced by its agonistic activity on the pregnane X receptor (PXR), which plays a role in the detoxification processes within organisms . Such interactions could alter hormone metabolism and synthesis, affecting reproductive health in affected species.

Data Summary

The following table summarizes key biological activities and effects associated with this compound:

| Biological Activity | Effect | Organism/Model |

|---|---|---|

| Ergosterol Biosynthesis Inhibition | Disruption of fungal cell membranes | Various fungal pathogens |

| Gene Expression Alteration | Stress response activation | Medaka fish |

| Enzyme Activity Inhibition | Reduced metabolic function | Non-target insects |

| Endocrine Disruption Potential | Hormonal imbalance | Aquatic organisms |

属性

IUPAC Name |

di(propan-2-yloxy)phosphorylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O3PS/c1-11(2)15-17(14,16-12(3)4)18-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOAHACKGGIURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(OC(C)C)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058040 | |

| Record name | Iprobenfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Iprobenfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.4 mg/mL at 20 °C | |

| Record name | Iprobenfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26087-47-8 | |

| Record name | Iprobenfos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26087-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iprobenfos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026087478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iprobenfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-benzyl diisopropyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPROBENFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3YOE2895 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iprobenfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Iprobenfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of iprobenfos?

A1: While the exact mechanism of action of this compound remains unclear, research suggests that it disrupts fungal growth by interfering with the synthesis of phospholipids and fatty acids. []

Q2: Are there any known synergistic effects of this compound with other fungicides?

A2: Yes, this compound exhibits synergistic effects when combined with malathion against malathion-resistant strains of the mosquito Culex pipiens pallens by inhibiting alpha-naphthyl acetate (α-NA) esterase activity. [] It also shows synergy with bixafen, enhancing its efficacy against various plant pathogens in crops like wheat, barley, and rice. []

Q3: Does this compound affect nitrate uptake and assimilation in fungi?

A3: Yes, studies using Aspergillus nidulans strains showed that this compound at 0.25R (R being the recommended dose) inhibited nitrate uptake by 94% in wild-type, 54% in nrtA1 mutants, and 100% in nrtB110 mutants. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H15ClO3PS, and its molecular weight is 308.76 g/mol.

Q5: How does the formulation of this compound influence its efficacy?

A5: The formulation of this compound significantly impacts its efficacy. In a study comparing the effectiveness of different pesticide mixtures against rice plant hoppers, a mixture of 25% buprofezin and 40% this compound showed significantly increased control efficiency against both nymphs and adults. []

Q6: Does this compound exhibit any catalytic activity?

A6: Based on the provided research papers, there is no evidence to suggest that this compound possesses catalytic properties. Its primary function is fungicidal, achieved through the disruption of fungal metabolic processes.

Q7: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound or its derivatives?

A7: While the provided abstracts don't explicitly mention QSAR models for this compound, a study on the synthesis and fungicidal activity of new thiophosphorylated monoterpenoids, including a derivative of this compound, suggests the potential for developing such models. The study demonstrated that modifications to the structure of the parent compound could significantly affect its volatility and antifungal activity. []

Q8: How do structural modifications of this compound affect its fungicidal activity?

A8: Research on 6-alkyl six-membered cyclic thiophosphates, structurally similar to this compound, showed that modifications to the alkyl group at the 6-position significantly impacted their fungicidal activity against Pythium sp. and Corticium rolfsii. []

Q9: Are there specific formulation strategies to enhance the stability or bioavailability of this compound?

A9: Although the provided abstracts do not delve into specific formulation strategies for this compound, they highlight its use in various formulations like emulsifiable concentrates, wettable powders, and granules. [, ] These formulations likely address challenges related to solubility, stability, and controlled release of the active ingredient in the environment.

Q10: What are the primary concerns regarding the environmental fate of this compound?

A10: this compound has been detected in river water samples, indicating its potential to contaminate aquatic ecosystems. [] Furthermore, research highlighted the importance of considering the environmental fate of this compound during the pesticide registration process. []

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in various organisms?

A11: The provided research papers primarily focus on the environmental fate and toxicity of this compound, offering limited information about its ADME properties in different organisms.

Q12: What are the typical in vitro methods used to assess the efficacy of this compound against fungal pathogens?

A12: Researchers commonly employ techniques like the poisoned food technique, well diffusion, and disc diffusion assays to evaluate the antifungal activity of this compound against various fungal species in laboratory settings. [, ]

Q13: Are there any known cases of resistance to this compound in plant pathogens?

A13: Yes, studies have reported the emergence of this compound resistance in Pyricularia oryzae, the causal agent of rice blast disease. [] Resistance mechanisms likely involve mutations in genes encoding proteins involved in fungicide detoxification or target site modification.

Q14: What are the toxicological effects of this compound on non-target organisms?

A14: Research on loaches exposed to this compound under field conditions showed a 10% cumulative mortality rate within seven days, indicating potential risks to aquatic organisms. [] Additionally, studies on zooplankton communities revealed that while this compound might not have an immediate impact on abundance, it could alter species composition and diversity. []

Q15: What analytical methods are commonly used for the detection and quantification of this compound in environmental samples?

A15: Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are the predominant techniques used for the analysis of this compound residues in environmental matrices like water and soil. [, , , ]

Q16: Are there effective methods for removing this compound from contaminated water?

A16: While the provided research doesn't specify particular methods for this compound removal, a study on riverbank filtration systems demonstrated a 77% removal rate for this compound from sewage plant effluent-impacted river water. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。